molecular formula C7H5NS3 B14316771 5-Amino-2H-1,3-benzodithiole-2-thione CAS No. 106089-74-1

5-Amino-2H-1,3-benzodithiole-2-thione

Cat. No.: B14316771
CAS No.: 106089-74-1
M. Wt: 199.3 g/mol
InChI Key: RDGJUTHXLHHOGW-UHFFFAOYSA-N
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Description

5-Amino-2H-1,3-benzodithiole-2-thione is a heterocyclic compound characterized by a benzodithiole ring system substituted with an amino group at the 5-position and a thione group at the 2-position. Its molecular structure (C₇H₅NS₃) features a fused benzene ring with two sulfur atoms and a thiocarbonyl group, contributing to its unique electronic and steric properties. The compound is synthesized via cyclization reactions involving sulfur-containing precursors, as evidenced by patents detailing methods for aromatic cyclic thiones .

Key applications include biocidal activity and plant growth enhancement, as reported in recent studies . Its crystallographic properties have been analyzed using tools like SHELXL and ORTEP-III, which are critical for determining molecular geometry and intermolecular interactions .

Properties

CAS No.

106089-74-1

Molecular Formula

C7H5NS3

Molecular Weight

199.3 g/mol

IUPAC Name

5-amino-1,3-benzodithiole-2-thione

InChI

InChI=1S/C7H5NS3/c8-4-1-2-5-6(3-4)11-7(9)10-5/h1-3H,8H2

InChI Key

RDGJUTHXLHHOGW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)SC(=S)S2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2H-1,3-benzodithiole-2-thione typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of o-aminothiophenol with carbon disulfide in the presence of a base, followed by oxidation to form the desired compound. The reaction conditions often require specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods: Industrial production of 5-Amino-2H-1,3-benzodithiole-2-thione may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions: 5-Amino-2H-1,3-benzodithiole-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted benzodithiole derivatives.

Scientific Research Applications

5-Amino-2H-1,3-benzodithiole-2-thione has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.

Mechanism of Action

The mechanism of action of 5-Amino-2H-1,3-benzodithiole-2-thione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, altering their function and leading to various biological effects. The exact pathways depend on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Functional Differences

Property 5-Amino-2H-1,3-benzodithiole-2-thione 4,5-Dicyano-1,3-dithiole-2-thione Oxide
Core Structure Benzodithiole ring 1,3-Dithiole ring
Substituents Amino group at 5-position Cyano groups at 4,5-positions; oxide group
Molecular Formula C₇H₅NS₃ C₅N₂OS₂
Synthesis Method Cyclization of sulfur-containing precursors Oxidation of dicyano-dithiole precursors
Applications Biocidal agents, plant growth enhancers Limited data; potential use in electronics

The amino group in 5-Amino-2H-1,3-benzodithiole-2-thione enhances its solubility in polar solvents and bioactivity, whereas the electron-withdrawing cyano groups in 4,5-dicyano-1,3-dithiole-2-thione oxide may favor applications in conductive materials .

Comparison with 5-Amino-1H-benzimidazole-2(3H)-thione

Comparison with Other Benzodithiole-thione Derivatives

Patents highlight additional analogs, such as unsubstituted 1,3-benzodithiole-2-thione and 4-methyl derivatives. These compounds lack the amino group, resulting in lower bioactivity but simpler synthesis routes . For example:

  • 1,3-Benzodithiole-2-thione : Used in treating skin disorders but less effective in plant growth applications.
  • 4-Methyl-1,3-benzodithiole-2-thione : Enhanced thermal stability due to methyl substitution but reduced solubility.

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